



# Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-13

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Compound of Interest		
Compound Name:	Flt3-IN-13	
Cat. No.:	B14906710	Get Quote

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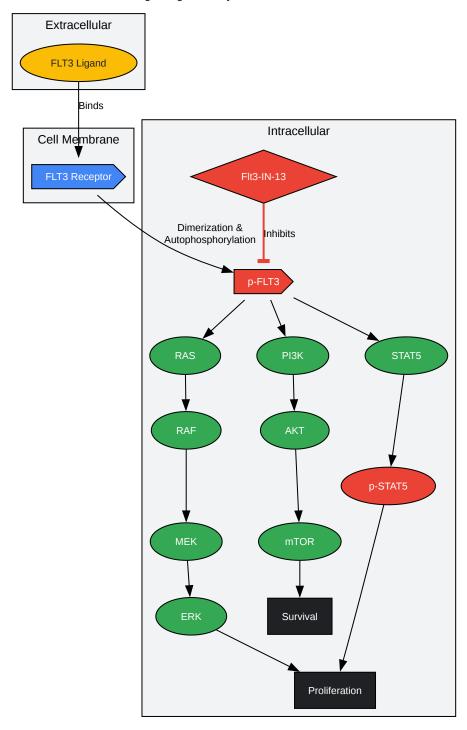
## Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] Consequently, FLT3 has emerged as a key therapeutic target for AML.[1][5] **Flt3-IN-13** is a novel, potent, and selective inhibitor of FLT3 designed to target both wild-type and mutated forms of the kinase. These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **Flt3-IN-13** in preclinical models of AML.

# **Signaling Pathway**

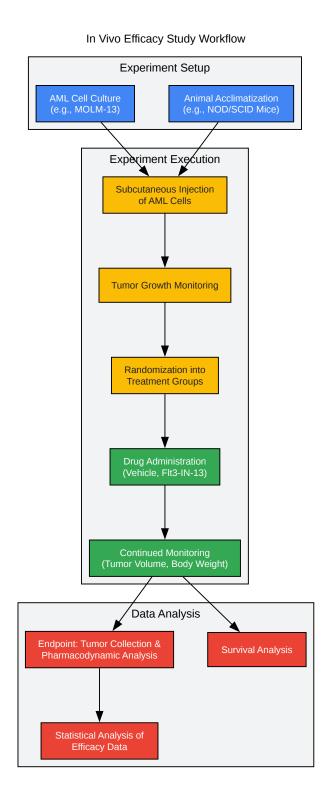
The diagram below illustrates the canonical FLT3 signaling pathway and the proposed mechanism of action for **Flt3-IN-13**. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival.[1] **Flt3-IN-13** is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals.





FLT3 Signaling Pathway and Flt3-IN-13 Inhibition





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